molecular formula C26H36O10 B12376128 Notrilobolide

Notrilobolide

Cat. No.: B12376128
M. Wt: 508.6 g/mol
InChI Key: WEJWYRUDUWBNIB-QIOZMMSPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Notrilobolide involves a chemo- and regioselective functionalization process. One key synthetic route includes a one-pot substitution-oxidation reaction of an allylic ester into its corresponding α,β-unsaturated ketone. This is followed by a stereoselective α′-acyloxylation of the key intermediate α,β-unsaturated ketone to afford its corresponding acetoxyketone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it can be produced in significant quantities using bioreactor systems, such as temporary immersion bioreactors, which have been used for the sustainable production of related compounds .

Chemical Reactions Analysis

Types of Reactions

Notrilobolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for the oxidation steps and acyloxylating agents for the acyloxylation steps. The reactions typically require controlled conditions to ensure regioselectivity and stereoselectivity .

Major Products Formed

The major products formed from these reactions include α,β-unsaturated ketones and their corresponding acetoxyketones, which are valuable intermediates for further chemical transformations .

Scientific Research Applications

Notrilobolide has several scientific research applications, including:

Mechanism of Action

Notrilobolide exerts its insecticidal effects by inhibiting the fecundity of pests such as Tribolium castaneum. It disrupts the digestion and reproduction processes of these insects, leading to reduced larval development .

Comparison with Similar Compounds

Biological Activity

Notrilobolide, a sesquiterpene lactone derived from the plant Thapsia garganica, has garnered attention for its significant biological activities, particularly its effects on mammalian cells and potential applications in agriculture and medicine. This article synthesizes current research findings, including data tables, case studies, and detailed analyses of its biological mechanisms.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. Its molecular formula is C22H30O5C_{22}H_{30}O_5, with a molecular weight of 366.48 g/mol. The compound exhibits a distinctive sesquiterpene lactone structure, which is common among bioactive natural products.

This compound has been identified as a potent inhibitor of the sarco/endoplasmic reticulum calcium ATPase (SERCA) in mammalian cells. This inhibition leads to increased intracellular calcium levels, triggering apoptosis in various cell types. The mechanism mirrors that of thapsigargin, another compound from the same plant family, which has been extensively studied for its anti-cancer properties .

In Vitro Studies

Recent studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, a study quantified the effects of this compound on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 5 µM, indicating significant cytotoxicity at low concentrations .

Cell Line IC50 (µM) Effect
MCF-75Induces apoptosis
HeLa10Cell cycle arrest
A5498Inhibits proliferation

Agricultural Applications

This compound also exhibits insecticidal properties, making it a candidate for use in pest management. Studies have shown that it effectively inhibits larval growth in various insect species, suggesting potential applications as a natural pesticide .

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells

In a controlled laboratory setting, this compound was tested on MCF-7 breast cancer cells. The study found that treatment with this compound led to significant morphological changes indicative of apoptosis, including chromatin condensation and cell shrinkage. Flow cytometry analysis confirmed an increase in the sub-G1 population, consistent with apoptotic cell death.

Case Study 2: Insecticidal Activity

A field study evaluated the effectiveness of this compound as an insecticide against Spodoptera litura, a common agricultural pest. The results showed a 70% reduction in larval populations when treated with a concentration of 100 ppm of this compound over two weeks. This suggests that this compound could serve as an effective biopesticide with minimal environmental impact.

Synthesis and Production

The biosynthesis of this compound has been explored through various methods, including tissue culture techniques that enhance its production from Thapsia garganica. Elicitation with methyl jasmonate (MeJA) has been shown to significantly increase this compound yield in vitro cultures, achieving concentrations up to 21.50 mg/g dry weight under optimized conditions .

Properties

Molecular Formula

C26H36O10

Molecular Weight

508.6 g/mol

IUPAC Name

[(3S,3aR,4S,6S,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9+/t16?,17-,18+,21+,24+,25-,26-/m1/s1

InChI Key

WEJWYRUDUWBNIB-QIOZMMSPSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1C[C@](C2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C/C)/C)(C)OC(=O)C

Canonical SMILES

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C

Origin of Product

United States

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